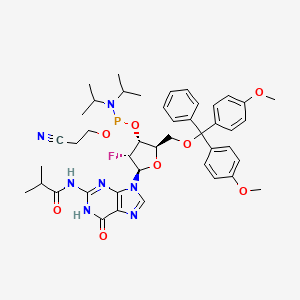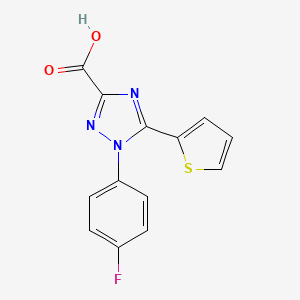
1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms. The compound also contains a carboxylic acid group (-COOH), a fluorophenyl group (a phenyl ring with a fluorine atom), and a thiophenyl group (a phenyl ring with a sulfur atom).
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 1,2,4-triazole with a suitable fluorophenyl and thiophenyl compound, followed by the introduction of the carboxylic acid group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole ring, the fluorophenyl and thiophenyl rings, and the carboxylic acid group. These functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
As a 1,2,4-triazole derivative, this compound might participate in reactions typical of these heterocycles. The presence of the carboxylic acid group could make it a potential acid or base in certain conditions. The fluorophenyl and thiophenyl groups might also influence its reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group might make it polar and capable of forming hydrogen bonds. The fluorine atom in the fluorophenyl group is highly electronegative, which could also influence the compound’s properties.Scientific Research Applications
Biological Activities and Therapeutic Potential
1,2,4-Triazole derivatives, including those structurally similar to "1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid," have been extensively studied for their biological activities. These compounds exhibit a wide range of therapeutic properties, including anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral activities. Their broad spectrum of biological activities is attributed to their versatile structural framework, which allows for significant chemical modifications and interactions with various biological targets (Ferreira et al., 2013).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of 1,2,4-triazole derivatives make them valuable candidates for the development of new treatments against infectious diseases. Recent updates have highlighted the antibacterial activity of 1,2,4-triazole-containing hybrids against Staphylococcus aureus, including methicillin-resistant strains (MRSA), demonstrating their potential as novel anti-S. aureus agents (Li & Zhang, 2021). This suggests a promising avenue for the development of new antimicrobial agents capable of combating drug-resistant bacteria.
Anticancer Research
In the realm of anticancer research, 1,2,4-triazole derivatives have shown potential due to their ability to exhibit various mechanisms of action against cancer cells. They have been investigated for their roles in inhibiting proliferation and inducing apoptosis in cancerous cells. The exploration of 1,2,3-triazole-containing hybrids as anticancer agents has been particularly noteworthy, with studies highlighting their efficacy and potential mechanisms of action against different types of cancer (Xu, Zhao, & Liu, 2019).
Safety And Hazards
Without specific data, it’s difficult to provide detailed safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions.
Future Directions
The study of 1,2,4-triazole derivatives is a vibrant field due to their wide range of biological activities. This specific compound, with its fluorophenyl and thiophenyl groups, could be of interest for further study in medicinal chemistry or drug discovery.
Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.
properties
IUPAC Name |
1-(4-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-8-3-5-9(6-4-8)17-12(10-2-1-7-20-10)15-11(16-17)13(18)19/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEVWNCDSGPELI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NN2C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2625569.png)
![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2625573.png)
![4-Bromo-2-{[(4-fluorophenyl)amino]methyl}phenol](/img/structure/B2625576.png)
![1-(4-Methoxybenzo[d]thiazol-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2625577.png)
![4-[butyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2625579.png)
![(3-Fluoro-4-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2625580.png)
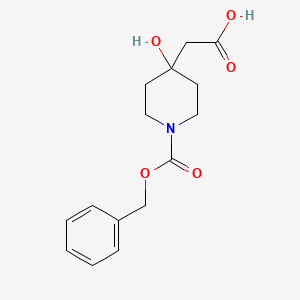
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2625583.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-chloro-4-fluorobenzyl)acetamide](/img/structure/B2625584.png)
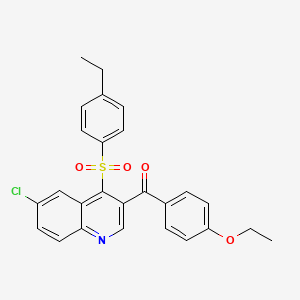
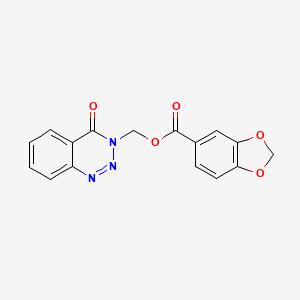
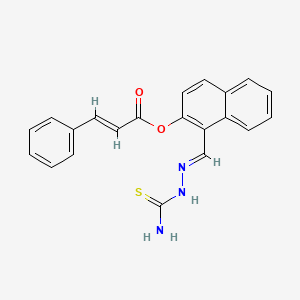
![8-(4-Bromophenyl)-1-methyl-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2625589.png)
